2-(1H-indol-3-yl)-N-(3-methoxypropyl)-2-oxoacetamide
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Overview
Description
2-(1H-indol-3-yl)-N-(3-methoxypropyl)-2-oxoacetamide is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry This compound features an indole core, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-indol-3-yl)-N-(3-methoxypropyl)-2-oxoacetamide typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Oxoacetamide Group: The oxoacetamide group can be introduced by reacting the indole derivative with an appropriate acylating agent, such as acetic anhydride or acetyl chloride, in the presence of a base like pyridine.
Attachment of the Methoxypropyl Group: The methoxypropyl group can be attached through an alkylation reaction using 3-methoxypropyl bromide and a suitable base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole nitrogen or the methoxypropyl group, using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can target the oxoacetamide group, converting it to an amine using reducing agents like lithium aluminum hydride.
Substitution: The indole ring can participate in electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitric acid, halogens (chlorine, bromine).
Major Products Formed
Oxidation: Oxidized derivatives with functional groups like hydroxyl or carbonyl.
Reduction: Reduced amine derivatives.
Substitution: Substituted indole derivatives with nitro or halogen groups.
Scientific Research Applications
2-(1H-indol-3-yl)-N-(3-methoxypropyl)-2-oxoacetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 2-(1H-indol-3-yl)-N-(3-methoxypropyl)-2-oxoacetamide involves its interaction with specific molecular targets and pathways. The indole core can interact with various enzymes and receptors, modulating their activity. The methoxypropyl and oxoacetamide groups can enhance the compound’s binding affinity and specificity. These interactions can lead to the modulation of cellular processes, such as signal transduction, gene expression, and metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A naturally occurring plant hormone with a similar indole core.
Indomethacin: A nonsteroidal anti-inflammatory drug with an indole core.
Serotonin: A neurotransmitter with an indole core.
Uniqueness
2-(1H-indol-3-yl)-N-(3-methoxypropyl)-2-oxoacetamide is unique due to the presence of the methoxypropyl and oxoacetamide groups, which confer distinct chemical properties and potential biological activities. These groups can enhance the compound’s solubility, stability, and binding affinity, making it a valuable compound for various scientific research applications.
Properties
IUPAC Name |
2-(1H-indol-3-yl)-N-(3-methoxypropyl)-2-oxoacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3/c1-19-8-4-7-15-14(18)13(17)11-9-16-12-6-3-2-5-10(11)12/h2-3,5-6,9,16H,4,7-8H2,1H3,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZYVRZCAKJQQCY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC(=O)C(=O)C1=CNC2=CC=CC=C21 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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